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Compound of Interest

Compound Name: YSR734

Cat. No.: B12375130

A comprehensive analysis of the novel covalent inhibitor YSR734 and the established
anticancer agent romidepsin, detailing their mechanisms, efficacy, and experimental validation.

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged
as a promising class of therapeutics for various malignancies. This guide provides a detailed
comparison of a novel, first-in-class covalent HDAC inhibitor, YSR734, and the clinically
approved drug, romidepsin. While direct head-to-head preclinical or clinical studies are not yet
available, this document serves as a resource for researchers, scientists, and drug
development professionals by juxtaposing the known characteristics, performance data, and
experimental methodologies for each compound.

At a Glance: YSR734 vs. Romidepsin
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Feature

YSR734

Romidepsin

Mechanism of Action

Covalent, irreversible inhibitor
of Class | HDACs

Reversible inhibitor of Class |
and Il HDACs

HDAC Isoform Selectivity

Selective for HDAC1, HDAC?2,
and HDAC3

Primarily targets Class |
HDACSs, with activity against
some Class Il HDACs at higher

concentrations[1]

Development Stage

Preclinical

Clinically approved and

marketed

Approved Indications

Not applicable

Cutaneous T-Cell Lymphoma
(CTCL), Peripheral T-Cell
Lymphoma (PTCL)[2]

Reported Efficacy

Demonstrated cellular activity
in acute myeloid leukemia
(AML) and Duchenne muscular
dystrophy (DMD) cell lines[1]
[3]

Clinically proven efficacy in
relapsed/refractory CTCL and
PTCL[4]

Mechanism of Action: A Tale of Two Binding Modes

Both YSR734 and romidepsin exert their effects by inhibiting histone deacetylases, leading to

an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the

modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and

apoptosis in cancer cells. However, the two compounds differ significantly in their interaction

with the HDAC enzymes.

YSR734 is a first-in-class covalent inhibitor that is highly selective for Class | HDACs (HDAC1,
HDAC2, and HDACS3). Its unique chemical structure includes a

pentafluorobenzenesulfonamide electrophile that forms a covalent bond with a cysteine residue

within the catalytic domain of the enzyme. This irreversible binding offers the potential for

prolonged target engagement and a more sustained biological effect.
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Romidepsin, on the other hand, is a prodrug that is activated within the cell to its active form,
which then acts as a reversible inhibitor of HDACSs. It primarily targets Class | HDACs, though it
can inhibit Class Il enzymes at higher concentrations. Its mechanism involves the chelation of a
zinc ion in the active site of the HDAC enzyme, thereby blocking its deacetylase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Romidepsin for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375130#head-to-head-study-of-ysr734-and-
romidepsin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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